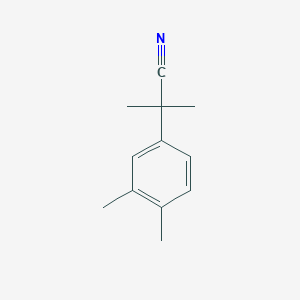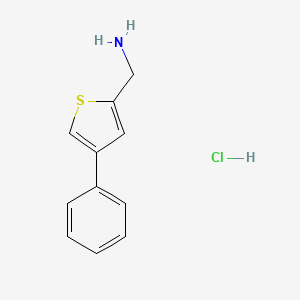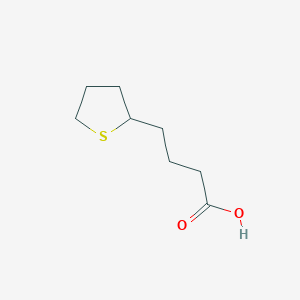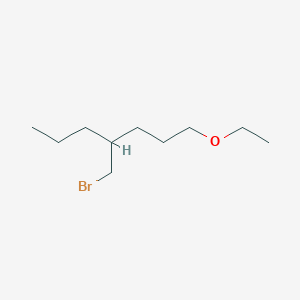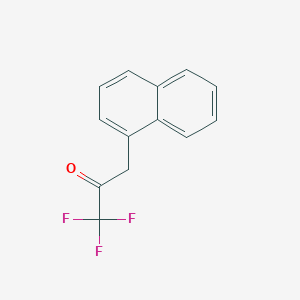
Naphthyltrifluoroacetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthyltrifluoroacetone, also known as 1-(2-naphthoyl)-3,3,3-trifluoroacetone, is an organic compound characterized by the presence of a naphthyl group attached to a trifluoroacetone moiety. This compound is notable for its applications in organic synthesis and its role as a ligand in coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Naphthyltrifluoroacetone can be synthesized through the reaction of 2-naphthoyl chloride with trifluoroacetone in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the trifluoroacetone.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: Naphthyltrifluoroacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyltrifluoroacetic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroacetone moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Naphthyltrifluoroacetic acid.
Reduction: this compound alcohol.
Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Naphthyltrifluoroacetone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a precursor for pharmaceuticals and as a probe in biochemical assays.
Industry: It is utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which naphthyltrifluoroacetone exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The molecular targets include transition metals such as iron, copper, and nickel, which play crucial roles in the catalytic processes.
Comparación Con Compuestos Similares
Naphthyltrifluoroacetone can be compared with other trifluoroacetone derivatives:
1-Phenyl-3,3,3-trifluoroacetone: Similar in structure but with a phenyl group instead of a naphthyl group, leading to different reactivity and applications.
1-(2-Thienyl)-3,3,3-trifluoroacetone: Contains a thienyl group, which imparts distinct electronic properties and reactivity.
1-(2-Pyridyl)-3,3,3-trifluoroacetone: The pyridyl group introduces nitrogen into the structure, affecting its coordination chemistry and biological activity.
This compound is unique due to the presence of the naphthyl group, which provides a larger aromatic system compared to phenyl or thienyl groups, influencing its electronic properties and interactions with metal ions.
Propiedades
Fórmula molecular |
C13H9F3O |
|---|---|
Peso molecular |
238.20 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-naphthalen-1-ylpropan-2-one |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)12(17)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 |
Clave InChI |
RPKDJVZDOJNHHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


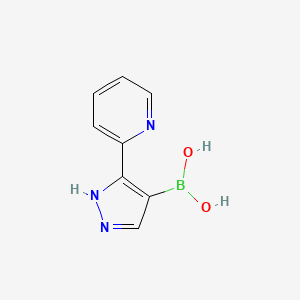

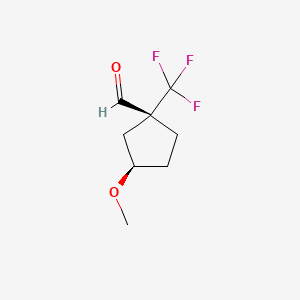
![(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid hydrochloride](/img/structure/B13540605.png)
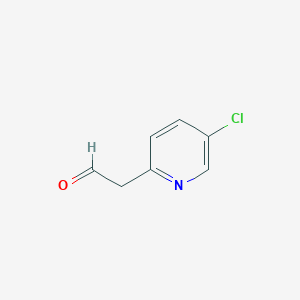
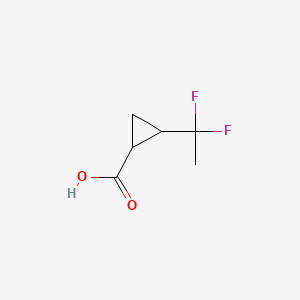
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13540618.png)
![5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13540626.png)
![1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13540634.png)
